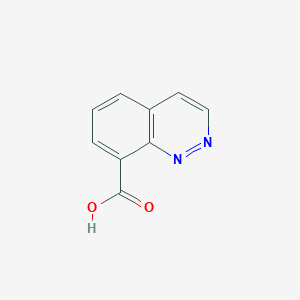
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methoxy group at the 5-position and a dihydroquinoxalinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoxaline derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Reduction to Dihydroquinoxalinone: The final step involves the reduction of the quinoxaline core to the dihydroquinoxalinone moiety using a reducing agent such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
Chemistry: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Quinoxaline: The parent compound of the quinoxaline family, lacking the methoxy and dihydroquinoxalinone moieties.
5-Hydroxy-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoxaline: Lacks the dihydroquinoxalinone moiety but contains the methoxy group.
Comparison:
- Compared to quinoxaline, the methoxy group enhances the compound’s reactivity and potential biological activity.
- The dihydroquinoxalinone moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is unique due to the presence of both the methoxy group and the dihydroquinoxalinone moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
5-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-4,10H,5H2,1H3,(H,11,12) |
InChIキー |
PUBCZDQEKCSASS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)

![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)




![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)

